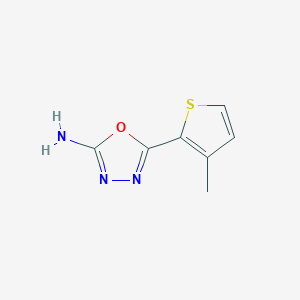

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

描述

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine (CAS 1017048-74-6) is a heterocyclic compound with a molecular formula of C₇H₇N₃OS and a molecular weight of 181.22 g/mol . Its structure comprises a 1,3,4-oxadiazole core substituted with an amine group at position 2 and a 3-methylthiophene ring at position 5. The thiophene moiety, with its sulfur atom, may enhance electronic interactions in biological systems, while the oxadiazole scaffold is known for diverse bioactivities, including antimicrobial and antitumor properties .

属性

IUPAC Name |

5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-4-2-3-12-5(4)6-9-10-7(8)11-6/h2-3H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMICPXEHOKXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640829 | |

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017048-74-6 | |

| Record name | 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid hydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry could be employed to enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced to form corresponding amines or alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines or alcohols.

科学研究应用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research indicates potential therapeutic applications in treating epilepsy and pain management.

作用机制

The mechanism by which 5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects involves interaction with specific molecular targets. For its anticonvulsant activity, the compound is believed to modulate voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . This modulation helps in stabilizing neuronal membranes and reducing excitability, thereby preventing seizures. The antinociceptive effects are thought to involve interaction with the TRPV1 receptor, which plays a role in pain perception .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects: The target compound’s 3-methylthiophene group provides a sulfur-containing aromatic system, distinct from phenyl (e.g., 3-fluorophenyl in ) or pyridine (e.g., ) substituents. Thiophene’s electron-rich nature may enhance π-π stacking in receptor binding compared to phenyl derivatives.

- Bioactivity Trends: Pyridine-containing analogs (e.g., ) demonstrate anticancer activity against non-small cell lung cancer (NSCLC) cells, while indole-substituted oxadiazoles (e.g., ) show antimicrobial effects. The target compound’s bioactivity remains uncharacterized but may align with these trends.

- Lipophilicity: The target’s LogP (1.62) is comparable to fluorophenyl derivatives (e.g., ), suggesting similar membrane permeability.

Thiadiazole Derivatives: Functional Comparisons

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Key Observations:

- For example, thiadiazole derivatives like NSC-4728 showed antitumor activity in historical studies .

- Structural Similarity: Thiadiazoles with tolyl or methoxybenzyl groups (e.g., ) share ~80% structural similarity with the target compound but lack direct bioactivity data.

生物活性

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, emphasizing its antimicrobial and anticancer properties, alongside structure-activity relationships (SAR) derived from various studies.

The chemical formula for this compound is , with a molecular weight of approximately 181.24 g/mol. The compound features an oxadiazole ring substituted with a methylthiophene moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Research Findings

- Synthesis and Evaluation : A study synthesized several oxadiazole derivatives and evaluated their antimicrobial activities. Compounds exhibited minimum inhibitory concentration (MIC) values ranging from 1 to 64 μg/mL against various bacterial strains. Notably, some derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of oxadiazole derivatives have also been explored extensively. Research indicates that certain derivatives can inhibit cancer cell proliferation and induce apoptosis.

Case Studies

- STAT3 and NF-kB Pathways : Compounds targeting the STAT3 and NF-kB signaling pathways have shown promise in inhibiting cancer cell growth. These pathways are crucial for tumor survival and proliferation .

- In Vivo Studies : In vivo studies demonstrated that specific oxadiazole derivatives significantly reduced tumor size in xenograft models, indicating their potential as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity.

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Methylthio | Enhanced antibacterial and anticancer activity | Critical for interaction with biological targets |

| Aromatic rings | Improved bioavailability | Contributes to lipophilicity and membrane permeability |

| Electron-withdrawing groups | Increased potency | Enhances electron deficiency at the reactive sites |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。